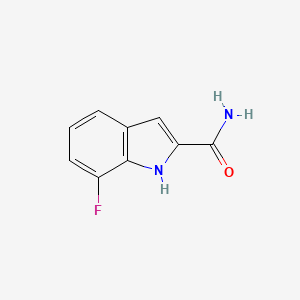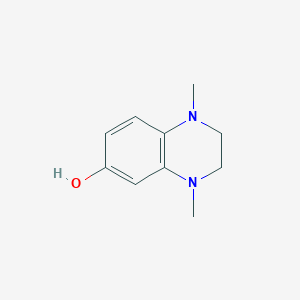
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL is an organic compound belonging to the class of dialkylarylamines. This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline ring substituted with methyl groups and a hydroxyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline with an oxidizing agent to introduce the hydroxyl group at the 6-position. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the tetrahydroquinoxaline ring.
Substitution: The methyl groups and hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an electron donor or acceptor in redox reactions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-6-OL
- 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-ylmethanamine
- 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxaldehyde
Uniqueness
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-OL is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
76154-43-3 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-dihydroquinoxalin-6-ol |
InChI |
InChI=1S/C10H14N2O/c1-11-5-6-12(2)10-7-8(13)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
OWAYRUWWPXGQMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




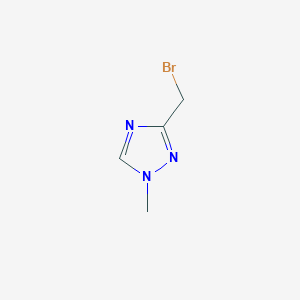
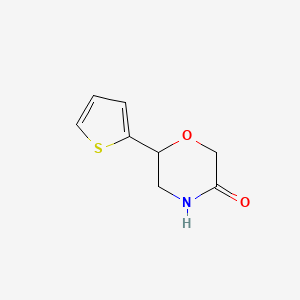
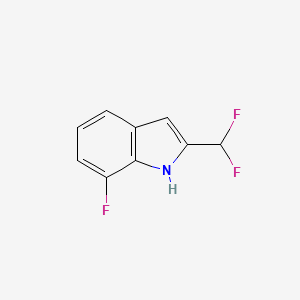
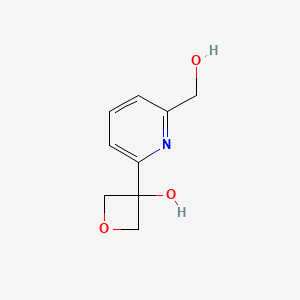

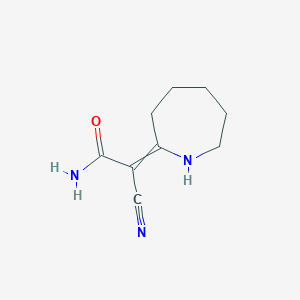
![Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11910923.png)
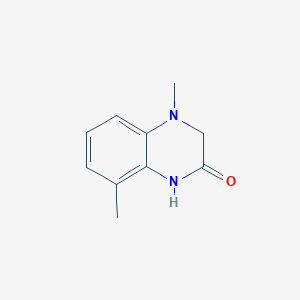

![Methyl furo[2,3-c]pyridine-5-carboxylate](/img/structure/B11910958.png)

